molecular formula C12H10BBrO2 B1411941 (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1048990-21-1

(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B1411941
CAS No.: 1048990-21-1
M. Wt: 276.92 g/mol
InChI Key: ZRTBGGZPIUBZPG-UHFFFAOYSA-N
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Description

“(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One of the most common methods is the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .


Chemical Reactions Analysis

Boronic acids are known for their ability to participate in various chemical reactions. One of the most notable reactions is the Suzuki–Miyaura coupling, which involves the coupling of an organoboron compound with an organic halide . Boronic acids can also react with unsaturated bonds in a syn-selective and anti-Markovnikov manner .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid, like other boronic acids, is integral in organic synthesis. Its applications are primarily attributed to its role in Suzuki cross-coupling reactions, which are pivotal for constructing complex organic molecules. The synthesis of boronic acid derivatives, such as 3-bromophenylboronic acid, involves various techniques, including lithium-bromine exchange and acidic hydrolysis. These compounds find applications in constructing glucose sensing materials and are critical in synthesizing biologically active compounds and pharmaceutical agents (Das et al., 2003; Tyrrell & Brookes, 2003).

Material Science and Sensing Applications

In material science, boronic acids are employed due to their unique binding properties, especially for saccharide recognition. They serve as crucial components in the construction of optical sensors and materials, showcasing a direct link between their molecular structure and optical properties. This relationship is pivotal in designing materials for specific applications, such as saccharide recognition, where the photoluminescence quantum yield and molecular structure of the boronic acid are critical factors (Mu et al., 2012).

Chemical Analysis and Structural Studies

Analytical studies involving boronic acids, such as 3-bromophenylboronic acid, employ a range of techniques like FT-IR, FT-Raman, UV–Vis, 1H, and 13C NMR. These studies provide comprehensive insights into the molecular structure and behavior of boronic acids, which are crucial for understanding their reactivity and potential applications in various fields, including material science and pharmaceuticals (Karabacak et al., 2014).

Catalysis and Synthetic Applications

The versatility of boronic acids in catalysis is noteworthy. Their applications extend to catalyzing various organic reactions, including the synthesis of complex molecules like biphenyl-substituted amino acids. The unique properties of boronic acids, such as their reactivity and the ability to form stable complexes, make them suitable for these applications (Schulz et al., 2015).

Future Directions

The future directions of boronic acid research are promising. They are being studied for their potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The development of new borane reagents and the exploration of their reactivity in various reactions are areas of ongoing research .

Mechanism of Action

Target of Action

The primary target of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is the palladium (Pd) catalyst used in the Suzuki-Miyaura coupling reaction . This reaction is a metal-catalyzed process that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .

Mode of Action

(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, leading to the production of conjugated systems of alkenes, styrenes, or biaryl compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This leads to the production of conjugated systems of alkenes, styrenes, or biaryl compounds , which are key structures in many organic compounds.

Action Environment

The action of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid can be influenced by environmental factors. For instance, boronic acids are known to be more prone to oxidation by oxygen from the air . Additionally, the Suzuki-Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environmental conditions, enhancing the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form boronate esters with diol-containing molecules, such as saccharides and catechols. These interactions are crucial for the compound’s role in enzyme inhibition and cell signaling pathways. For instance, boronic acids have been shown to inhibit serine proteases and kinases, which are enzymes involved in various cellular processes .

Cellular Effects

The effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid on cells are diverse and depend on the specific cellular context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been reported to interfere with signaling pathways by binding to key signaling molecules, thereby altering their activity. Additionally, the compound’s ability to inhibit enzymes can lead to changes in gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can form reversible covalent bonds with diol-containing molecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For instance, the inhibition of serine proteases by boronic acids can prevent the cleavage of target proteins, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH and temperature. Long-term studies have shown that boronic acids can maintain their activity over extended periods, but degradation can occur under certain conditions. These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, boronic acids have been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts .

Subcellular Localization

(3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for the compound’s role in modulating cellular processes and interactions with biomolecules .

Properties

IUPAC Name

[3-(3-bromophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBGGZPIUBZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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